molecular formula C8H9N3O B1300702 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 62321-91-9

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1300702
CAS No.: 62321-91-9
M. Wt: 163.18 g/mol
InChI Key: HLCZCBPPRBHVIE-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by the presence of a dimethylamino group, a carbonitrile group, and a keto group on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a continuous flow process, where the reactants are fed into a reactor under optimized conditions to ensure high yield and purity. The use of catalysts and solvents that enhance the reaction rate and selectivity is common in industrial production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with a hydroxyl group replacing the keto group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the dihydropyridine structure. Research indicates that derivatives of 4-(dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 2.18 to 3.08 μM for the most active compounds .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug development due to its structural similarity to known pharmacophores. Its derivatives have shown promise in treating infections and other diseases.

Case Study: Drug Development

A review on nitrogen-containing heterocycles discussed the role of similar compounds in developing novel antimicrobial agents, emphasizing the importance of structural modifications to enhance biological activity .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It is used in the preparation of various complex molecules through reactions such as condensation and cyclization.

Synthesis Example

The synthesis of substituted pyridines via microwave-assisted methods has been reported, showcasing efficient reaction conditions that yield high purity products .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings.

Case Study: Polymer Development

Research has demonstrated that incorporating dihydropyridine derivatives into polymer matrices can enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with various molecular targets and pathways. The dimethylamino group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. The compound’s ability to form hydrogen bonds and interact with enzymes and receptors is crucial for its biological activity.

Comparison with Similar Compounds

    4-(Dimethylamino)pyridine: A related compound with similar structural features but different reactivity and applications.

    4-Aminobenzoic acid: Another compound with an amino group attached to a benzene ring, used in different contexts.

    Methylaminoquinolines: Compounds with similar amino groups but different ring structures and properties.

Biological Activity

4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile, also known by its CAS number 62321-91-9, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis methods, and relevant research findings.

Chemical Structure : The compound features a dimethylamino group, a carbonitrile group, and a keto group on the pyridine ring, which contribute to its biological reactivity.

Synthesis Methods : The synthesis typically involves the reaction of cyanoacetamide with dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of bases like sodium ethoxide or potassium carbonate. Industrially, continuous flow processes are employed to enhance yield and purity through optimized conditions and catalytic methods.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives showed that certain analogs demonstrated potent activity against both Gram-positive and Gram-negative bacteria. Notably, one analog was found to be equipotent to ampicillin against Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that several synthesized analogs exhibited cytotoxic effects against human tumor cell lines. One particular analog was noted to be 2.5 times more effective than doxorubicin against the colon HT29 carcinoma cell line. This suggests that derivatives of this compound could serve as promising candidates in cancer therapy .

The mechanism of action involves interactions with various molecular targets within biological systems. The dimethylamino group acts as a nucleophile, enabling reactions with electrophilic centers in biomolecules. This reactivity is crucial for the compound's ability to form hydrogen bonds and interact with enzymes and receptors, thereby influencing biological pathways.

Table of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
Cytotoxicity2.5 times more active than doxorubicin against HT29 carcinoma cells
AntifungalComparable activity to clotrimazole in fungal assays

Case Studies

  • Cytotoxic Evaluation : In a study involving a series of 1,4,6-trisubstituted derivatives, it was found that compounds with specific substitutions exhibited enhanced cytotoxicity against tumor cell lines, suggesting structure-activity relationships that could guide future drug design .
  • Antimicrobial Profile : A comprehensive evaluation of various analogs revealed a spectrum of antimicrobial activities, with some compounds showing significant efficacy comparable to established antibiotics .

Properties

IUPAC Name

4-(dimethylamino)-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-11(2)7-3-4-10-8(12)6(7)5-9/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCZCBPPRBHVIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=O)NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363393
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62321-91-9
Record name 4-(Dimethylamino)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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